molecular formula C9H8Br4O B14257332 2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene CAS No. 444586-27-0

2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene

Cat. No.: B14257332
CAS No.: 444586-27-0
M. Wt: 451.77 g/mol
InChI Key: YCSHLFUCNSQRQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[321]octa-2,6-diene is a brominated organic compound It is characterized by the presence of four bromine atoms and a bicyclic structure, which includes an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene typically involves the bromination of a precursor compound. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the precursor is continuously fed into a reactor containing the brominating agent. The reaction mixture is then processed to isolate and purify the desired product. This method ensures a consistent and high-yield production of the compound.

Chemical Reactions Analysis

Types of Reactions

2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms, resulting in a less brominated product.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing structure.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used to replace bromine atoms with iodine.

    Reduction: Reducing agents like zinc in acetic acid can be used to remove bromine atoms.

    Oxidation: Oxidizing agents such as potassium permanganate can be used to introduce additional oxygen-containing functional groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield iodinated derivatives, while reduction reactions can produce less brominated compounds.

Scientific Research Applications

2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce bromine atoms into other compounds.

    Biology: The compound can be used in studies involving brominated organic molecules and their biological effects.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of brominated drugs.

    Industry: It is used in the production of flame retardants and other brominated materials.

Mechanism of Action

The mechanism by which 2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene exerts its effects involves the interaction of its bromine atoms with various molecular targets. The bromine atoms can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The bicyclic structure also plays a role in its chemical behavior, providing rigidity and influencing its overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4,5-Tetrabromo-3,6-dimethylbenzene: This compound has a similar brominated structure but lacks the bicyclic framework and oxygen atom.

    Tetrabromobisphenol A: Another brominated compound used as a flame retardant, but with a different structural framework.

Uniqueness

2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[321]octa-2,6-diene is unique due to its bicyclic structure and the presence of an oxygen atom within the ring system

Properties

CAS No.

444586-27-0

Molecular Formula

C9H8Br4O

Molecular Weight

451.77 g/mol

IUPAC Name

2,3,4,4-tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene

InChI

InChI=1S/C9H8Br4O/c1-7-3-4-8(2,14-7)9(12,13)6(11)5(7)10/h3-4H,1-2H3

InChI Key

YCSHLFUCNSQRQB-UHFFFAOYSA-N

Canonical SMILES

CC12C=CC(O1)(C(C(=C2Br)Br)(Br)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.